molecular formula C10H15O5- B14332736 4,7-Dioxo-7-propoxyheptanoate CAS No. 111044-04-3

4,7-Dioxo-7-propoxyheptanoate

Cat. No.: B14332736
CAS No.: 111044-04-3
M. Wt: 215.22 g/mol
InChI Key: BGMLABWFIHLMPM-UHFFFAOYSA-M
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Description

4,7-Dioxo-7-propoxyheptanoate is an organic compound with the molecular formula C10H15O5. It is a derivative of heptanedioic acid, specifically a monopropyl ester of 4-oxo-heptanedioic acid. This compound is known for its unique chemical structure, which includes both ketone and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dioxo-7-propoxyheptanoate typically involves the esterification of 4-oxo-heptanedioic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,7-Dioxo-7-propoxyheptanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 4,7-dioxoheptanedioic acid.

    Reduction: The major product is 4-hydroxy-7-propoxyheptanoate.

    Substitution: The products depend on the nucleophile used; for example, using methoxide ions (CH3O-) would yield 4,7-dioxo-7-methoxyheptanoate.

Scientific Research Applications

4,7-Dioxo-7-propoxyheptanoate has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions due to its ester and ketone functional groups.

    Industry: Used in the production of polymers and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4,7-Dioxo-7-propoxyheptanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The ketone group can act as an electrophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dioxo-7-phenylheptanoic acid: Similar structure but with a phenyl group instead of a propoxy group.

    4,7-Dioxo-7-methoxyheptanoate: Similar structure but with a methoxy group instead of a propoxy group.

    Heptanedioic acid: The parent compound without the ester and ketone modifications.

Uniqueness

4,7-Dioxo-7-propoxyheptanoate is unique due to its combination of ketone and ester functional groups, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

111044-04-3

Molecular Formula

C10H15O5-

Molecular Weight

215.22 g/mol

IUPAC Name

4,7-dioxo-7-propoxyheptanoate

InChI

InChI=1S/C10H16O5/c1-2-7-15-10(14)6-4-8(11)3-5-9(12)13/h2-7H2,1H3,(H,12,13)/p-1

InChI Key

BGMLABWFIHLMPM-UHFFFAOYSA-M

Canonical SMILES

CCCOC(=O)CCC(=O)CCC(=O)[O-]

Origin of Product

United States

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